molecular formula C12H19NO4 B13160094 tert-Butyl 3-(prop-2-enoyl)morpholine-4-carboxylate

tert-Butyl 3-(prop-2-enoyl)morpholine-4-carboxylate

Cat. No.: B13160094
M. Wt: 241.28 g/mol
InChI Key: SKFYQQLDXSMXBD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(prop-2-enoyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(prop-2-enoyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-Butyl 3-(prop-2-enoyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(prop-2-enoyl)morpholine-4-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of research and industry .

Biological Activity

tert-Butyl 3-(prop-2-enoyl)morpholine-4-carboxylate is a morpholine-derived compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C13H17NO4
  • Molecular Weight : 251.28 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C)(C)OC(=O)N1CCOC1C(=O)C=C

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The morpholine structure enhances solubility and bioavailability, facilitating its transport within biological systems. The enoyl group may play a crucial role in enzyme inhibition or modulation of receptor activity, which can lead to therapeutic effects in various diseases.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related morpholine compound demonstrated potent inhibitory effects on cell proliferation in cancer cell lines, with IC50 values ranging from 0.126 μM to 0.5 μM against different tumor types .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
Morpholine Derivative AMDA-MB-231 (TNBC)0.126
Morpholine Derivative BMCF-7 (Breast Cancer)0.87
tert-Butyl 3-(prop-2-enoyl)...VariousTBD

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar morpholine derivatives have shown activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values reported between 4–8 μg/mL . This suggests potential applications in treating infections caused by resistant pathogens.

Case Studies and Research Findings

  • Case Study on Tumor Growth Inhibition :
    In a xenograft model using KRAS G12C mutant tumors, a morpholine-based compound demonstrated up to 98% tumor growth inhibition when administered at optimized doses . This highlights the potential of morpholine derivatives in targeted cancer therapies.
  • Mechanistic Studies :
    Mechanistic investigations revealed that certain derivatives release nitric oxide (NO•), which plays a role in their antimicrobial efficacy by disrupting bacterial cellular processes . The inhibition of essential metabolic pathways such as InhA was also noted, indicating a multifaceted mechanism of action.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest moderate bioavailability with favorable safety margins observed in animal models at high doses . Further studies are warranted to establish comprehensive PK profiles and toxicity assessments.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

tert-butyl 3-prop-2-enoylmorpholine-4-carboxylate

InChI

InChI=1S/C12H19NO4/c1-5-10(14)9-8-16-7-6-13(9)11(15)17-12(2,3)4/h5,9H,1,6-8H2,2-4H3

InChI Key

SKFYQQLDXSMXBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C(=O)C=C

Origin of Product

United States

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